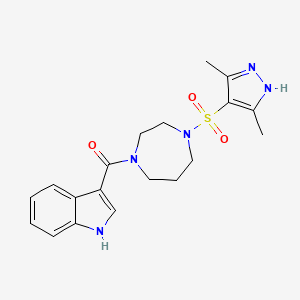

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1H-indol-3-yl)methanone

Beschreibung

The compound "(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1H-indol-3-yl)methanone" is a heterocyclic molecule featuring a 1,4-diazepane core sulfonylated at the 4-position with a 3,5-dimethylpyrazole moiety and conjugated to an indole-3-methanone group. The sulfonyl group may enhance solubility and influence binding interactions, while the dimethylpyrazole could contribute to metabolic stability.

Eigenschaften

IUPAC Name |

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-13-18(14(2)22-21-13)28(26,27)24-9-5-8-23(10-11-24)19(25)16-12-20-17-7-4-3-6-15(16)17/h3-4,6-7,12,20H,5,8-11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJWEBPWTFRZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1H-indol-3-yl)methanone exhibits significant potential in various biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes current research findings related to its biological activity, including its mechanisms of action, efficacy against different cancer types, and enzyme inhibition profiles.

Chemical Structure and Properties

The compound has a complex structure that integrates an indole moiety with a diazepane ring and a pyrazole sulfonamide group. The molecular formula is , and its molecular weight is approximately 318.39 g/mol.

Anticancer Activity

Research indicates that compounds containing the 3,5-dimethyl-1H-pyrazol-4-yl sulfonamide group exhibit notable antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies have shown that similar pyrazole derivatives can significantly inhibit the growth of pancreatic cancer cells (MIA PaCa-2) with submicromolar IC50 values, indicating strong potency .

- The mechanism involves modulation of the mTOR signaling pathway, leading to increased autophagy and disruption of autophagic flux under starvation conditions .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor:

- It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease , which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. Compounds similar to this structure have shown IC50 values in the low micromolar range .

Case Studies

Case Study 1: Antiproliferative Effects

A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1H-indol-3-yl)methanone exhibited potent antiproliferative activity against several cancer cell lines. The most effective compound reduced mTORC1 activity and increased autophagy markers in treated cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of related sulfonamide compounds. The study revealed that these compounds could effectively inhibit AChE with IC50 values significantly lower than traditional inhibitors, suggesting their potential use in therapeutic applications for Alzheimer's disease .

Research Findings Summary

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Diazepane and Pyrazole Moieties

The compound shares structural homology with benzodiazepine derivatives, such as those described in (e.g., compounds 4g and 4h ), which incorporate diazepine or oxazepine rings fused to coumarin or tetrazole groups. Key differences include:

- Diazepane vs.

- Sulfonyl Group vs.

Pyrazole-Sulfonamide Derivatives

Pyrazole-sulfonamide hybrids, such as COX-2 inhibitors (e.g., celecoxib), share the sulfonylated pyrazole motif but lack the diazepane-indole framework. This divergence suggests distinct target profiles:

- Target Specificity : The diazepane-indole system may favor CNS targets (e.g., serotonin receptors), whereas celecoxib-like compounds target inflammatory pathways .

- Solubility and LogP: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs, but the indole moiety may increase logP, enhancing blood-brain barrier permeability.

Indole-Containing Heterocycles

Indole derivatives (e.g., tryptophan-based kinase inhibitors) share the indole-3-methanone group but differ in core structures. For example:

- Kinase Inhibition : Indole-pyrrole hybrids (e.g., sunitinib) target tyrosine kinases, whereas the diazepane-pyrazole system in the target compound may favor GPCRs or ion channels.

- Metabolic Stability : The 3,5-dimethylpyrazole in the target compound could reduce oxidative metabolism compared to unsubstituted indole derivatives.

Comparative Data Table

Research Findings and Implications

- Structural Similarity vs. Biological Activity: Despite sharing diazepane/indole motifs with CNS-active compounds, the sulfonyl-pyrazole group may redirect the target compound toward non-CNS targets (e.g., anti-inflammatory or antimicrobial pathways) .

- Synthetic Feasibility : The compound’s complexity (e.g., sulfonylation, diazepane functionalization) poses challenges in synthesis compared to simpler pyrazole or indole derivatives, necessitating optimized protocols.

- ADMET Profile : Predicted moderate logP (~3.5) balances membrane permeability and solubility, but the indole group may pose phototoxicity risks, requiring further in vitro validation.

Notes on Methodological Considerations

- coumarin) can drastically alter bioactivity .

- Data Limitations : Direct experimental data (e.g., crystallographic studies via SHELX , CMC measurements as in ) are absent for the target compound, necessitating reliance on analog-based predictions.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1H-indol-3-yl)methanone?

Answer:

The synthesis involves multi-step reactions, typically starting with sulfonylation of the pyrazole moiety followed by coupling with the diazepane-indole scaffold. Key steps include:

- Sulfonylation : Reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid to introduce the sulfonyl group.

- Diazepane-Indole Coupling : Using a nucleophilic substitution or amide coupling reaction under anhydrous conditions (e.g., dichloromethane as solvent) with triethylamine as a base to facilitate deprotonation .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) is critical for isolating the final product, as demonstrated in similar sulfonamide-diazepane syntheses .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of the indole, pyrazole, and diazepane moieties. For example, the indole NH proton typically appears as a singlet near δ 10-12 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1350-1150 cm⁻¹ (S=O stretch) validate the methanone and sulfonyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight accuracy within ±0.001 Da .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?

Answer:

- Temperature Control : Maintaining low temperatures (-20°C to -15°C) during sulfonylation minimizes side reactions, as shown in analogous pyrazole sulfonamide syntheses .

- Reagent Ratios : A 1.2:1 molar excess of diazepane-indole precursor relative to sulfonylated pyrazole ensures complete coupling .

- Solvent Selection : Dichloromethane or DMF enhances solubility of intermediates, while xylene facilitates high-temperature cyclization steps .

- Catalyst Use : Triethylamine (0.5 equiv) improves reaction kinetics by scavenging HCl during coupling .

Advanced: How should researchers address contradictory biological activity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?

Answer:

- Assay Validation : Confirm assay conditions (e.g., ATP concentration in kinase assays) to rule out false negatives/positives. For example, IC50 values for kinase inhibition (e.g., EGFR, VEGFR) should be validated via dose-response curves .

- Off-Target Profiling : Use selectivity panels (e.g., 50+ kinase assays) to identify non-specific binding, as seen in structurally related pyrazole-diazepane derivatives .

- Cytotoxicity Controls : Compare activity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to distinguish targeted effects from general toxicity .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess reproducibility across replicates, as demonstrated in pharmacological studies .

Advanced: What in silico strategies are effective for predicting this compound’s mechanism of action?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases (e.g., EGFR, VEGFR). For example, the indole moiety may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on RMSD values <2 Å for ligand-protein complexes .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like LigandScout, aligning with reported pyrazole-based kinase inhibitors .

Advanced: How to design experiments evaluating the compound’s metabolic stability and degradation pathways?

Answer:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes, monitoring parent compound depletion via LC-MS/MS. The diazepane ring may undergo oxidative N-dealkylation .

- Degradant Identification : Use high-resolution LC-QTOF to detect metabolites (e.g., sulfonyl cleavage products) .

- pH Stability Studies : Test stability in buffers (pH 1-9) to identify acid-labile groups (e.g., sulfonamide bonds) .

Basic: What safety protocols are critical when handling intermediates like diazomethane in the synthesis?

Answer:

- Ventilation : Use fume hoods for diazomethane due to its explosive and toxic nature .

- Temperature Control : Store ethereal diazomethane solutions at -20°C to prevent decomposition .

- Alternative Reagents : Substitute with trimethylsilyl diazomethane for safer handling in small-scale reactions .

Advanced: What strategies resolve low crystallinity issues during X-ray diffraction analysis?

Answer:

- Solvent Screening : Recrystallize from 2-propanol or methanol, which are effective for sulfonamide-diazepane derivatives .

- Additive Use : Introduce co-crystallizing agents (e.g., DMSO) to stabilize crystal lattice formation .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions promotes large, diffraction-quality crystals .

Advanced: How to correlate structural modifications (e.g., pyrazole substitution) with biological activity trends?

Answer:

- SAR Studies : Synthesize analogs with varying pyrazole substituents (e.g., methyl vs. phenyl groups) and compare IC50 values against kinase targets .

- Electrostatic Potential Maps : Use DFT calculations (e.g., Gaussian 09) to visualize electron-rich regions influencing target binding .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes (ΔΔG) for substituent modifications .

Advanced: How to validate the compound’s target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., EGFR) after compound treatment .

- Western Blotting : Assess downstream signaling markers (e.g., phosphorylated ERK for kinase inhibition) .

- Fluorescence Polarization : Use labeled ATP analogs to measure competitive displacement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.